2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

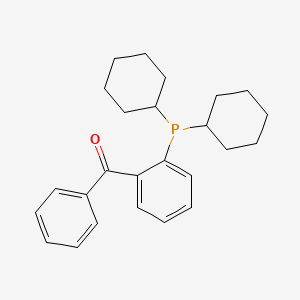

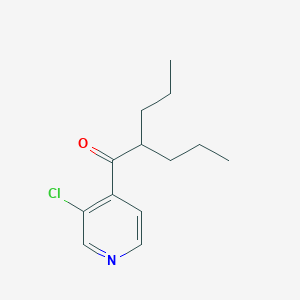

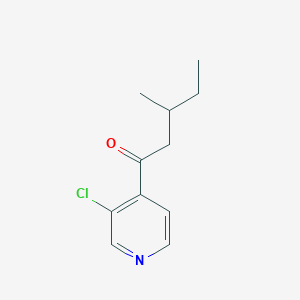

“2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound that includes a boronic acid pinacol ester . It’s a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which is used in various chemical reactions such as borylation, hydroboration, and coupling with aryl iodides .

Scientific Research Applications

Synthesis of Modified Phenylboronic Acid Derivatives

Research highlights the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their potential inhibitory activity against serine proteases, such as thrombin. This synthesis explores the interaction between sulfur and nitrogen atoms with boron, providing insight into their coordination chemistry and potential applications in medicinal chemistry (Spencer et al., 2002).

Development of Boron-Containing Stilbenes

Another study describes the synthesis of novel boron-containing stilbene derivatives with potential applications in LCD technology and as therapeutic agents for neurodegenerative diseases. This work demonstrates the compound's utility in creating new materials and exploring their biological applications (Das et al., 2015).

Structural and Conformational Analyses

The structural elucidation of derivatives of 2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides insights into their molecular conformations and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their reactivity and applications in synthesis and material science (Huang et al., 2021).

Electrochemical Properties and Reactions

Investigating the electrochemical properties of sulfur-containing organoboron compounds derived from 2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane reveals their lower oxidation potentials and facilitates the development of selective substitution reactions. This research underscores the compound's significance in electrochemistry and synthetic applications (Tanigawa et al., 2016).

Applications in Polymer Science

The compound's derivatives have been utilized in the synthesis of polymers with potential applications in fluorescence and detection technologies. For example, its incorporation into polymers for H2O2 detection in living cells demonstrates the broad utility of this boron compound in developing functional materials with specific sensing capabilities (Nie et al., 2020).

properties

CAS RN |

942069-71-8 |

|---|---|

Product Name |

2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Molecular Formula |

C13H17BCl2O2 |

Molecular Weight |

287 g/mol |

IUPAC Name |

2-(3,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H17BCl2O2/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

InChI Key |

IJQZKLZPLSVXAX-UHFFFAOYSA-N |

SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)

![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)

![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)

![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)